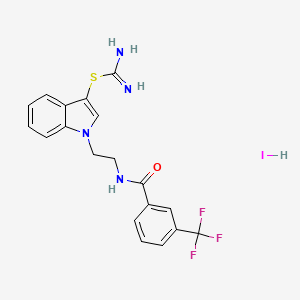

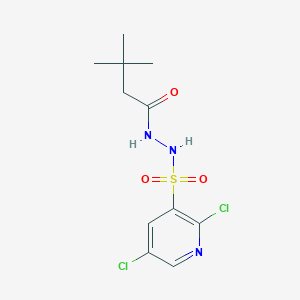

![molecular formula C16H13ClF3NO4S B2677148 methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate CAS No. 358727-30-7](/img/structure/B2677148.png)

methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, commonly known as CGP-7930, is a chemical compound used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays an important role in regulating the activity of glutamate, the primary excitatory neurotransmitter in the brain.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

The study of glycosyl triflates, particularly focusing on their generation from thioglycosides, has shown the potential for creating glycosides in good yield and selectivity. This methodology could potentially be adapted for the synthesis or modification of compounds such as Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, highlighting the importance of such chemical transformations in synthetic chemistry (Crich & Smith, 2000).

The electrochemical properties of novel ionic liquids, including those for electric double layer capacitor applications, have been explored. This research suggests potential applications of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate in energy storage technologies or as a component in ionic liquids with specific electrochemical characteristics (Sato, Masuda, & Takagi, 2004).

Chemical Synthesis and Applications

- The development of Weinreb amide-based synthetic equivalents provides insights into the synthesis of complex organic frameworks, demonstrating the relevance of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate in the construction of pharmaceutical or bioactive molecules (Kommidi, Balasubramaniam, & Aidhen, 2010).

Photochemistry and Polymer Electrolytes

Research into the photochemistry of triarylsulfonium salts has implications for the understanding of light-induced reactions involving sulfonyl compounds. Such studies could inform the photolytic stability or reactivity of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, potentially leading to novel photochemical applications or material science innovations (Dektar & Hacker, 1990).

The synthesis and functionalization of anion exchange polymer electrolytes via activated fluorophenyl-amine reactions present a pathway to integrating Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate into high-performance materials for energy applications. This research underscores the potential of such compounds in enhancing the efficiency and stability of polymer electrolytes (Kim, Labouriau, Guiver, & Kim, 2011).

Propiedades

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO4S/c1-25-15(22)10-21(26(23,24)12-5-3-2-4-6-12)11-7-8-14(17)13(9-11)16(18,19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBWOAJHGNYIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677072.png)

![2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2677077.png)

![4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2677080.png)

![Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B2677081.png)

![N-Spiro[2.2]pentan-2-ylbenzamide](/img/structure/B2677083.png)